N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide
Description
N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide is a synthetic organic compound that features a benzofuran moiety linked to a morpholine ring
Properties
IUPAC Name |
N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-18-7-8-21-14(10-18)16(19)17-9-13-15(20-2)11-5-3-4-6-12(11)22-13/h3-6,14H,7-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOBTAMSJKWNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)NCC2=C(C3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Methoxylation: The benzofuran intermediate is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid.
Attachment of the Morpholine Ring: The methoxylated benzofuran is reacted with 4-methylmorpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzofuran ring, potentially opening it to form dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Hydroxylated benzofuran derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various acylated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, due to its ability to modulate biological pathways involved in these conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications in the pharmaceutical industry are particularly noteworthy, given its potential as a drug precursor.
Mechanism of Action
The mechanism of action of N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzofuran moiety allows the compound to bind to specific sites on these targets, altering their activity. This can lead to the inhibition of enzyme function or modulation of receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[(3-methoxy-1-benzofuran-2-yl)methyl]-4-methylmorpholine-2-carboxamide: shares similarities with other benzofuran derivatives, such as:
Uniqueness
What sets this compound apart is its combination of the benzofuran and morpholine rings, which provides a unique structural framework for interaction with biological targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
